Cas no 1297608-80-0 (4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine)

4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine 化学的及び物理的性質
名前と識別子
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- 4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine
- 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine
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- インチ: 1S/C13H21N3/c1-9-5-10(2)8-16(7-9)13-4-3-11(14)6-12(13)15/h3-4,6,9-10H,5,7-8,14-15H2,1-2H3
- InChIKey: UGCJLVZPBOHKRY-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(=CC=2N)N)CC(C)CC(C)C1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 221
- トポロジー分子極性表面積: 55.3
- XLogP3: 2.4
4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM493163-1g |
4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine |
1297608-80-0 | 97% | 1g |
$*** | 2023-03-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609870-1g |
4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine |
1297608-80-0 | 97% | 1g |
¥2744.0 | 2023-04-03 |
4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamineに関する追加情報
Introduction to 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine (CAS No. 1297608-80-0)
4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine, identified by its Chemical Abstracts Service (CAS) number 1297608-80-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This diamine derivative features a unique structural framework comprising a benzene ring substituted with two amino groups at the 1 and 3 positions, coupled with a piperidine ring bearing dimethyl substitutions at the 3 and 5 positions. Such a molecular architecture imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The compound’s significance lies in its potential applications across multiple domains, particularly in the design of small-molecule inhibitors targeting various biological pathways. Recent advancements in drug discovery have highlighted the utility of piperidine derivatives in enhancing drug-like properties such as solubility, metabolic stability, and binding affinity. The presence of two amino groups in the benzene core further expands its synthetic versatility, allowing for modifications that can fine-tune pharmacokinetic profiles and target specificity.
In the context of contemporary pharmaceutical research, 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine has been explored as a key intermediate in the synthesis of molecules with potential antitumor and anti-inflammatory effects. Studies have demonstrated that diamine-containing compounds can interact with enzymes and receptors involved in critical cellular processes. For instance, derivatives of this class have shown promise in modulating kinases and other signaling proteins that are aberrantly expressed in diseases such as cancer. The dimethyl-piperidine moiety contributes to improved pharmacological properties by enhancing binding interactions with biological targets.
The benzene-1,3-diamine core is particularly noteworthy for its ability to engage with heme-containing proteins and metal ions, which are pivotal in many enzymatic reactions. This characteristic has led to investigations into its potential role in developing metallodrugs—compounds that leverage metal ions to exert therapeutic effects. The structural flexibility offered by the piperidine ring allows for further derivatization, enabling researchers to tailor the compound’s behavior for specific biological endpoints.
Recent publications have begun to elucidate the mechanistic aspects of 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine’s interaction with biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling have been employed to decipher its binding mode at molecular level. These studies have revealed that the compound can form stable complexes with target proteins through hydrogen bonding, hydrophobic interactions, and π-stacking effects. Such insights are crucial for optimizing its pharmacological activity and minimizing off-target effects.
The synthetic pathways for 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine have also seen considerable development. Modern synthetic methodologies emphasize efficiency, scalability, and sustainability. Catalytic processes and green chemistry principles have been integrated into production protocols to reduce waste and improve yields. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the concise assembly of the benzene-diamine core from readily available precursors.
The compound’s potential extends beyond oncology; it has also been investigated for its antimicrobial properties. The unique combination of functional groups makes it capable of disrupting bacterial cell walls or interfering with essential metabolic pathways. Preliminary data suggest that derivatives of this class exhibit activity against resistant strains of pathogens, offering a promising avenue for combating multidrug-resistant infections.
Regulatory considerations play a vital role in advancing 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine into clinical applications. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Additionally, rigorous toxicological assessments are conducted to evaluate potential side effects before human trials commence. These efforts align with global standards aimed at ensuring patient safety while accelerating drug development timelines.
The future prospects of 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine are bright, driven by ongoing research into its pharmacological potential and synthetic optimization. Collaborative efforts between academia and industry are fostering innovative approaches to harnessing its therapeutic capabilities fully. As our understanding of disease mechanisms deepens, compounds like this are poised to play a pivotal role in next-generation therapeutics.
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